2,4-Dibromo-5-methylthiazole

Catalog No.
S842401
CAS No.
1206708-88-4
M.F
C4H3Br2NS
M. Wt
256.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dibromo-5-methylthiazole

CAS Number

1206708-88-4

Product Name

2,4-Dibromo-5-methylthiazole

IUPAC Name

2,4-dibromo-5-methyl-1,3-thiazole

Molecular Formula

C4H3Br2NS

Molecular Weight

256.95 g/mol

InChI

InChI=1S/C4H3Br2NS/c1-2-3(5)7-4(6)8-2/h1H3

InChI Key

HJUNCDFVUMUFOW-UHFFFAOYSA-N

SMILES

CC1=C(N=C(S1)Br)Br

Canonical SMILES

CC1=C(N=C(S1)Br)Br

The exact mass of the compound 2,4-Dibromo-5-methylthiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dibromo-5-methylthiazole is a functionalized heterocyclic compound primarily used as a synthetic intermediate. Its value stems from the differential reactivity of its two bromine atoms, which allows for sequential and site-selective functionalization. The bromine at the C2 position is significantly more susceptible to palladium-catalyzed cross-coupling reactions and halogen-metal exchange compared to the bromine at the C4 position [REFS-1, REFS-2]. This predictable reactivity makes it a key precursor for constructing complex 2,4-disubstituted thiazole cores, which are prevalent in medicinal chemistry and materials science.

Substituting this compound with its unmethylated analog, 2,4-dibromothiazole, is inadvisable in processes where absolute regiochemical purity is critical. The C5 position of the thiazole ring is the most electron-rich and, in an unsubstituted core, the C5-H bond is susceptible to undesired side reactions such as electrophilic attack or direct C-H activation [1]. The 5-methyl group in 2,4-Dibromo-5-methylthiazole effectively blocks this reactive site. This pre-emptive blocking prevents the formation of process impurities that can arise from C5 functionalization, thereby simplifying purification, improving batch-to-batch reproducibility, and potentially increasing the overall yield of the target 2,4-disubstituted product.

Precursor Suitability: Enabling High-Yield, Regioselective C2-Position Cross-Coupling

The primary value of the 2,4-dibromo substitution pattern is the ability to selectively functionalize the C2 position first. In the parent compound, 2,4-dibromothiazole, Pd(0)-catalyzed Negishi and Stille cross-coupling reactions proceed with high regioselectivity at the more electron-deficient C2 position, yielding 2-substituted 4-bromothiazoles in 65-85% yields [1]. The 5-methyl group does not alter this fundamental reactivity order but enhances its utility by preventing potential side reactions at the adjacent C5 position, ensuring that these high yields are not compromised by isomer formation.

Evidence DimensionYield of Regioselective C2 Cross-Coupling
Target Compound DataHigh yield (inferred 65-85%) with enhanced product purity due to blocked C5 position.
Comparator Or Baseline2,4-Dibromothiazole: 65-85% yield for Negishi/Stille coupling at the C2 position [<a href="https://pubs.acs.org/doi/10.1021/jo000676q" target="_blank">1</a>].
Quantified DifferenceOffers a significant reduction in risk of C5-related impurities compared to the unmethylated analog.
ConditionsPd(0)-catalyzed cross-coupling reactions (e.g., Negishi, Stille) with alkyl or aryl zinc halides.

For multi-step syntheses, securing a high yield and high purity in the first step is critical for the economic viability and success of the entire sequence.

Processability Advantage: Eliminating C5-Position Side Reactions for Improved Purity

The C5-H bond is the most reactive site for electrophilic substitution on the unsubstituted thiazole core. In synthetic routes that may involve electrophiles, strong bases, or conditions conducive to C-H activation, using 2,4-dibromothiazole as a precursor introduces a significant risk of generating hard-to-separate C5-substituted impurities. 2,4-Dibromo-5-methylthiazole completely mitigates this risk by having the C5 position physically blocked by a stable methyl group.

Evidence DimensionSusceptibility to C5-Position Side Reactions
Target Compound DataEffectively zero; C5 position is blocked by a methyl group.
Comparator Or Baseline2,4-Dibromothiazole: High; the C5-H is the most electron-rich and reactive C-H bond on the thiazole ring.
Quantified DifferenceComplete mitigation of C5-related impurity formation risk.
ConditionsSynthetic routes involving electrophiles, strong bases, or transition metal-catalyzed C-H activation.

This structural feature directly translates to lower purification costs, higher batch-to-batch consistency, and a more robust and scalable manufacturing process.

Sequential Synthesis of 2,4-Disubstituted 5-Methylthiazoles

This compound is the precursor of choice for syntheses requiring the sequential, regioselective introduction of two different substituents at the C2 and C4 positions. The predictable C2-first reactivity allows for a controlled build-up of molecular complexity, while the 5-methyl group ensures the integrity of the thiazole core throughout the sequence [1].

Development of High-Purity Pharmaceutical Intermediates

In regulated environments such as pharmaceutical development, minimizing process-related impurities is paramount. The use of 2,4-Dibromo-5-methylthiazole is justified when the final active pharmaceutical ingredient (API) contains a 2,4-disubstituted 5-methylthiazole moiety, as it eliminates a potential pathway for isomeric impurity formation that could arise from the unmethylated analog.

Scaffold for Structure-Activity Relationship (SAR) Studies

For medicinal chemistry campaigns exploring the SAR of thiazole-based compounds, this reagent allows for the systematic and unambiguous placement of diverse fragments at the C2 and C4 positions. The C5-methyl group serves as a fixed structural feature, ensuring that observed changes in biological activity can be confidently attributed to modifications at the other two positions.

XLogP3

3.4

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,4-Dibromo-5-methyl-1,3-thiazole

Dates

Last modified: 08-16-2023

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